molecular formula C7H9NO2S B1296731 Ethyl 4-methylthiazole-2-carboxylate CAS No. 7210-73-3

Ethyl 4-methylthiazole-2-carboxylate

Cat. No. B1296731
Key on ui cas rn: 7210-73-3
M. Wt: 171.22 g/mol
InChI Key: YJWKNFZGGQBYGD-UHFFFAOYSA-N
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Patent
US08501946B2

Procedure details

A solution of ethyl amino(thioxo)acetate (500 mg, 3.75 mmol) in ethanol (9.387 ml) was stirred at room temperature under an atmosphere of argon. 1-Chloro-2-propanone (0.299 ml, 3.75 mmol) was added and the solution was heated to reflux for 48 hours. The solution was allowed to cool to room temperature and then it was concentrated under reduced pressure to give a yellow coloured oily solid. The residue was chromatographed [SiO2, 0-100% EtOAc in Hexane] to give a yellow coloured oil identified as product in 208 mg.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
9.387 mL
Type
solvent
Reaction Step One
Quantity
0.299 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2](=[S:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4].Cl[CH2:10][C:11](=O)[CH3:12]>C(O)C>[CH3:12][C:11]1[N:1]=[C:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])[S:8][CH:10]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
NC(C(=O)OCC)=S
Name
Quantity
9.387 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.299 mL
Type
reactant
Smiles
ClCC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 48 hours
Duration
48 h
CONCENTRATION
Type
CONCENTRATION
Details
it was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a yellow coloured oily solid
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed [SiO2, 0-100% EtOAc in Hexane]
CUSTOM
Type
CUSTOM
Details
to give a yellow coloured oil

Outcomes

Product
Name
Type
Smiles
CC=1N=C(SC1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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